molecular formula C11H7F2NO2 B12567144 Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate CAS No. 194609-52-4

Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate

Cat. No.: B12567144
CAS No.: 194609-52-4
M. Wt: 223.17 g/mol
InChI Key: LGIOBWPKJJKJCR-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H7F2NO2. This compound is characterized by the presence of a cyano group, a difluorophenyl group, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and 2,4-difluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the difluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Methyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate

Uniqueness

Methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

CAS No.

194609-52-4

Molecular Formula

C11H7F2NO2

Molecular Weight

223.17 g/mol

IUPAC Name

methyl 2-cyano-3-(2,4-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H7F2NO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3

InChI Key

LGIOBWPKJJKJCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)F)F)C#N

Origin of Product

United States

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